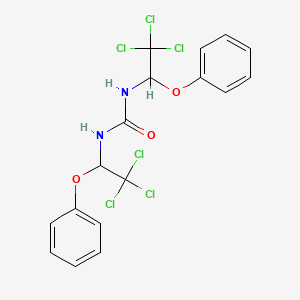

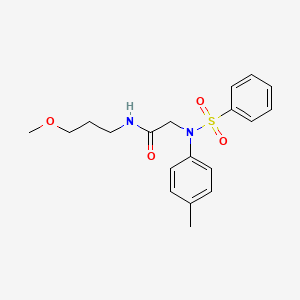

N,N'-bis(2,2,2-trichloro-1-phenoxyethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N'-bis(2,2,2-trichloro-1-phenoxyethyl)urea, commonly known as Diuron, is a herbicide that has been widely used in agriculture and horticulture since the 1960s. Its chemical formula is C9H10Cl6N2O2, and it belongs to the family of substituted ureas. Diuron is known for its effectiveness in controlling a wide range of weeds, including annual and perennial grasses and broadleaf weeds.

作用機序

Diuron works by inhibiting photosynthesis in plants. Specifically, it blocks the electron transport chain in photosystem II, which leads to a decrease in the production of ATP and NADPH. This, in turn, results in a reduction in the amount of energy available for plant growth and development.

Biochemical and Physiological Effects:

Diuron has been found to have a range of biochemical and physiological effects on plants. These include changes in chlorophyll content, photosynthetic activity, and carbohydrate metabolism. Diuron has also been shown to affect the expression of genes involved in stress responses and defense mechanisms.

実験室実験の利点と制限

One advantage of using Diuron in lab experiments is its effectiveness in controlling weeds. This allows researchers to study the effects of herbicides on plant growth and development in a controlled environment. However, the use of Diuron in lab experiments may not accurately reflect its impact in the field, where factors such as soil type, weather conditions, and plant species diversity can influence its effectiveness.

将来の方向性

There are several areas of future research related to Diuron. One area of interest is the development of alternative herbicides that are less harmful to non-target organisms. Another area of research is the investigation of the long-term effects of Diuron on soil health and microbial communities. Additionally, there is a need for more research on the mechanisms of resistance to Diuron in weeds, which can help inform the development of new herbicides.

合成法

Diuron can be synthesized through a reaction between 2,2,2-trichloroethyl chloroformate and N,N'-bis(2-hydroxyethyl)urea. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The resulting product is then purified through crystallization or column chromatography.

科学的研究の応用

Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It has been found to be effective in controlling weeds in a variety of crops, including cotton, soybeans, and citrus. However, its use has also been associated with negative effects on non-target organisms, such as aquatic plants, algae, and invertebrates.

特性

IUPAC Name |

1,3-bis(2,2,2-trichloro-1-phenoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl6N2O3/c18-16(19,20)13(27-11-7-3-1-4-8-11)24-15(26)25-14(17(21,22)23)28-12-9-5-2-6-10-12/h1-10,13-14H,(H2,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPZUOMORIBRPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(2,2,2-trichloro-1-phenoxyethyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-1-(3-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5212601.png)

![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5212616.png)

![N'-cyclopentyl-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5212633.png)

![1,2-dimethyl-3-[2-(2-naphthyl)-2-oxoethyl]-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B5212645.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5212658.png)

![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)azepane](/img/structure/B5212669.png)

![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5212673.png)

![4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5212686.png)

![2-{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}pyridine trifluoroacetate](/img/structure/B5212708.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5212712.png)